molecular formula C14H14N4 B1336138 Diphenylethanedione dihydrazone CAS No. 4702-78-7

Diphenylethanedione dihydrazone

Cat. No.: B1336138
CAS No.: 4702-78-7
M. Wt: 238.29 g/mol
InChI Key: ZWPOAAKGAFHAEX-UHFFFAOYSA-N
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Description

Diphenylethanedione dihydrazone, also known as 1,2-diphenylethane-1,2-dione dihydrazone, is an organic compound with the molecular formula C14H14N4. It is a derivative of benzil, where the carbonyl groups are replaced by hydrazone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylethanedione dihydrazone can be synthesized through the condensation reaction of benzil with hydrazine. The reaction typically involves mixing benzil with hydrazine hydrate in an appropriate solvent such as ethanol or methanol. The reaction mixture is then heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Diphenylethanedione dihydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diphenylethanedione dihydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of diphenylethanedione dihydrazone involves its interaction with various molecular targets and pathways. The hydrazone groups in the compound can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it useful in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable complexes with metal ions and undergo redox reactions makes it particularly valuable in both research and industrial applications .

Properties

IUPAC Name

(2-hydrazinylidene-1,2-diphenylethylidene)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4/c15-17-13(11-7-3-1-4-8-11)14(18-16)12-9-5-2-6-10-12/h1-10H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPOAAKGAFHAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NN)C(=NN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201276125
Record name 1,2-Diphenylethane-1,2-dione dihydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-78-7
Record name 1,2-Diphenylethane-1,2-dione dihydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4702-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diphenylethane-1,2-dione dihydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201276125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylethanedione dihydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the 'L' shape observed in the crystal structure of N,N'-bis(3-quinolyl-methylene)diphenylethanedione dihydrazone?

A1: The 'L' shape, resulting from the near-perpendicular arrangement of the two quinoline moieties around the central C-C bond [], is crucial for the molecule's supramolecular assembly. This specific geometry facilitates the formation of hydrogen-bonded supramolecular rectangles involving two self-complementary molecules. These rectangles are further stabilized and organized into a larger network by π-π interactions between adjacent units []. Understanding these intermolecular interactions provides insights into the compound's solid-state packing and potential applications in areas like crystal engineering and materials science.

Q2: How was the Hirshfeld surface analysis used to understand the intermolecular interactions in N,N'-bis(3-quinolyl-methylene)this compound?

A2: Hirshfeld surface analysis served as a visual and quantitative tool to decipher the various intermolecular interactions present in the crystal structure []. This analysis revealed that H···H interactions contribute the most to the intermolecular contacts (52.3%), followed by C···C (13.1%), C···H (9.9%), and N···H (7.4%) interactions []. Quantifying these interactions helps to understand the stability and arrangement of molecules within the crystal lattice.

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